N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
KML-001 is synthesized through the reaction of sodium hydroxide with arsenic trioxide. The reaction is carried out in an aqueous medium, resulting in the formation of sodium metaarsenite . The reaction conditions typically involve controlled temperature and pH to ensure the complete conversion of arsenic trioxide to sodium metaarsenite.
Industrial Production Methods
The industrial production of KML-001 involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes the purification of the final product to remove any impurities and ensure the desired concentration of sodium metaarsenite . The production process is designed to be efficient and cost-effective, making KML-001 suitable for clinical applications.
Chemical Reactions Analysis
Types of Reactions
KML-001 undergoes several types of chemical reactions, including:
Oxidation: KML-001 can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: KML-001 can participate in substitution reactions where the arsenic atom is replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
KML-001 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of non-Hodgkin’s lymphoma and prostate cancer
Industry: Utilized in the production of other arsenic-based compounds and materials.
Mechanism of Action
KML-001 exerts its effects through several mechanisms:
Telomere Targeting: KML-001 binds to telomeric sequences, leading to telomere erosion and disruption of telomere integrity.
Apoptosis Induction: It induces apoptosis in cancer cells by down-regulating anti-apoptotic molecules and up-regulating pro-apoptotic molecules.
Oxidative Stress: KML-001 induces oxidative stress, leading to cell death through apoptosis and autophagy.
Inhibition of Signaling Pathways: It inhibits various cell signaling pathways, including the STAT, PI3K/Akt, MAPK, and NF-κB pathways.
Comparison with Similar Compounds
KML-001 is compared with other arsenic-based compounds, such as arsenic trioxide (As2O3):
Arsenic Trioxide: While both compounds have anti-cancer properties, KML-001 has shown greater efficacy in certain cancer cell lines and has a different mechanism of action.
Sodium Arsenite: Similar to KML-001, sodium arsenite also has anti-cancer properties but may differ in its toxicity profile and specific applications.
List of Similar Compounds
- Arsenic trioxide (As2O3)
- Sodium arsenite (NaAsO2)
- Arsenic pentoxide (As2O5)
KML-001 stands out due to its unique mechanism of targeting telomeres and its potential for clinical applications in cancer treatment .
Properties
Molecular Formula |
C16H15ClN2O4 |
---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-11(12-2-4-13(17)5-3-12)18-16(20)10-23-15-8-6-14(7-9-15)19(21)22/h2-9,11H,10H2,1H3,(H,18,20) |
InChI Key |
FIOKOSHFWPOUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.